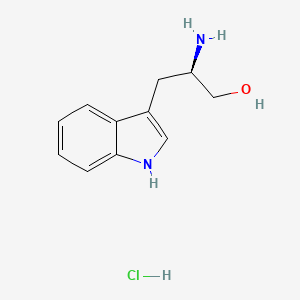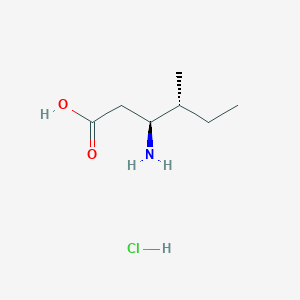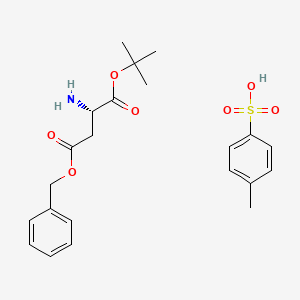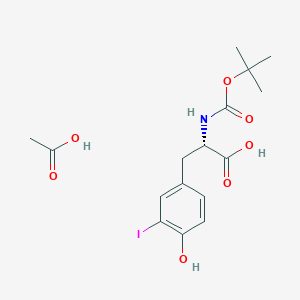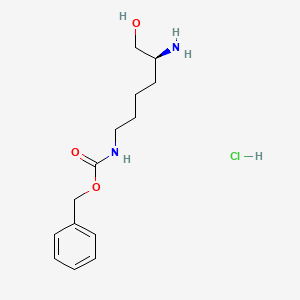
N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride is an organic compound that is primarily used in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized as a protecting group in peptide synthesis. This compound appears as a white crystalline powder and is known for its role in preventing unwanted reactions during the synthesis of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride typically involves the protection of the epsilon-amino group of lysine. One common method is to react L-lysine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Protection of the epsilon-amino group: L-lysine is dissolved in an aqueous solution, and benzyloxycarbonyl chloride is added dropwise while maintaining the pH with sodium hydroxide. The reaction mixture is stirred at room temperature until completion.
Formation of the hydrochloride salt: The protected lysine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reaction vessels: Using industrial reactors to handle larger quantities of reactants.
Automated pH control: Ensuring precise control of reaction conditions.
Purification: Employing techniques such as crystallization and filtration to obtain high-purity product.
化学反应分析
Types of Reactions
N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions, yielding free lysine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Reduction: The compound can be reduced to yield lysinol derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Hydrolysis: Free lysine.
Substitution: Various lysine derivatives depending on the substituent.
Reduction: Lysinol derivatives.
科学研究应用
N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and pharmaceuticals.
作用机制
The primary mechanism of action of N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride involves the protection of the epsilon-amino group of lysine. By forming a stable carbamate linkage, the compound prevents the amino group from participating in unwanted reactions during peptide synthesis. This allows for the selective deprotection and subsequent coupling of amino acids to form peptides and proteins.
相似化合物的比较
N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride is unique due to its specific protecting group, the benzyloxycarbonyl group. Similar compounds include:
N-alpha-benzyloxycarbonyl-L-lysine: Protects the alpha-amino group of lysine.
N-epsilon-tert-butoxycarbonyl-L-lysine: Uses a tert-butoxycarbonyl group for protection.
N-epsilon-fluorenylmethyloxycarbonyl-L-lysine: Employs a fluorenylmethyloxycarbonyl group for protection.
Each of these compounds offers different stability and deprotection conditions, making them suitable for various synthetic applications.
属性
IUPAC Name |
benzyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12;/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18);1H/t13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQMQDFFGAYKMW-ZOWNYOTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112803-88-0 |
Source


|
| Record name | Carbamic acid, (5-amino-6-hydroxyhexyl)-, phenylmethyl ester, monohydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112803-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
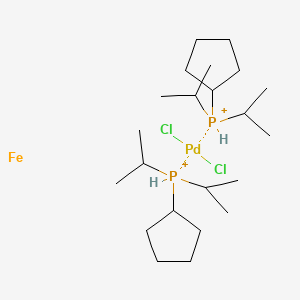
![Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)](/img/structure/B6313434.png)
![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B6313448.png)
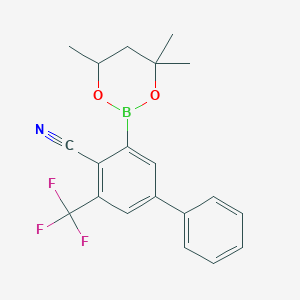
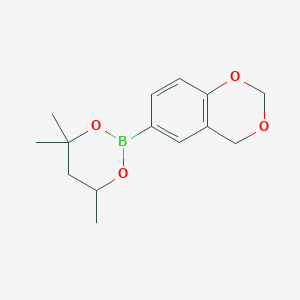
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)
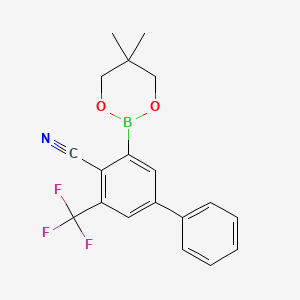
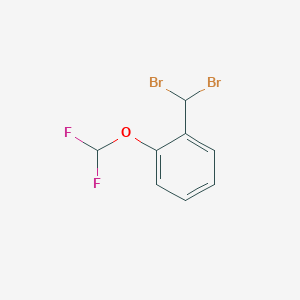
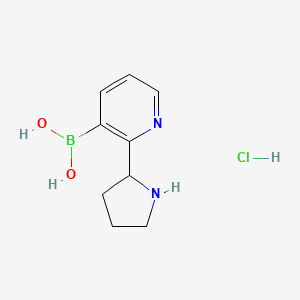
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
